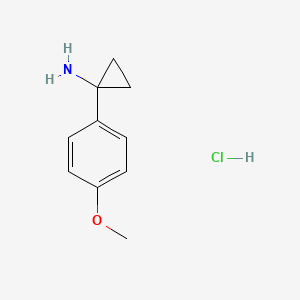
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole
Übersicht
Beschreibung
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole is a useful research compound. Its molecular formula is C17H17ClN2OS and its molecular weight is 332.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole has been a subject of interest in chemical synthesis due to its role as a key intermediate in the production of anti-HCV drugs such as simeprevir. The compound is synthesized through a multi-step process involving bromination, cyclization, Sandmeyer reaction, cyano-substitution, and hydrolysis, demonstrating its complex chemistry and importance in medicinal chemistry (An Chenhon, 2015). Another study highlights the green chemistry approach to synthesizing various thiazolidinone derivatives from related quinoline compounds, emphasizing the role of microwave and conventional methods in enhancing reaction efficiency and exploring antimicrobial activities (P. Rana, B. Mistry, K. R. Desai, 2008).
Antimicrobial Screening
Research on derivatives of this compound has shown promising antimicrobial properties. Studies involving the synthesis of new compounds containing this quinoline moiety have demonstrated significant antimicrobial activity against various microorganisms. These findings suggest potential applications in developing new antimicrobial agents, highlighting the compound's importance in drug discovery and development (N. Desai, V. V. Joshi, K. M. Rajpara, 2013).
Tubulin-Polymerization Inhibitors
The compound's derivatives have also been explored for their potential as tubulin-polymerization inhibitors targeting the colchicine site. Such compounds exhibit high in vitro cytotoxic activity and significant potency against tubulin assembly, indicating potential applications in cancer therapy by disrupting microtubule formation and cell cycle progression. This line of research contributes to the ongoing search for novel anticancer agents (Xiao-Feng Wang et al., 2014).
Structural and Mechanistic Studies
Structural analysis and mechanistic studies of compounds containing the this compound moiety contribute to a deeper understanding of their biological activities. Investigations into the crystal structures of related compounds and their interactions with biological targets can provide insights into the design of more effective drugs with improved specificity and lower toxicity (Kazuma Gotoh, H. Ishida, 2020).
Wirkmechanismus
Target of Action
The primary target of 2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole is protein kinases . Protein kinases are enzymes that play a crucial role in cell signaling and regulation .
Mode of Action
This compound acts as a potential inhibitor of protein kinases . By inhibiting these enzymes, it can interfere with the normal signaling pathways within the cell, leading to changes in cellular function .
Result of Action
This compound has shown promise in preclinical studies for its anti-cancer and anti-inflammatory properties . By inhibiting protein kinases, it may disrupt the growth and proliferation of cancer cells or reduce inflammation by modulating immune responses .
Eigenschaften
IUPAC Name |
2-(4-chloro-7-methoxy-8-methylquinolin-2-yl)-4-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c1-9(2)14-8-22-17(20-14)13-7-12(18)11-5-6-15(21-4)10(3)16(11)19-13/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVZYJFBBFNRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2Cl)C3=NC(=CS3)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


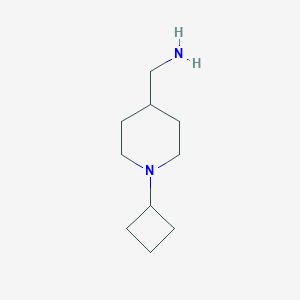
![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)
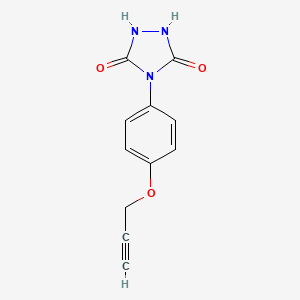
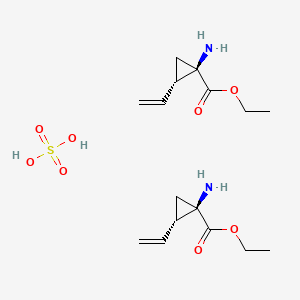
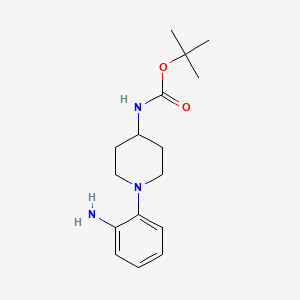
![(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride](/img/structure/B1422202.png)
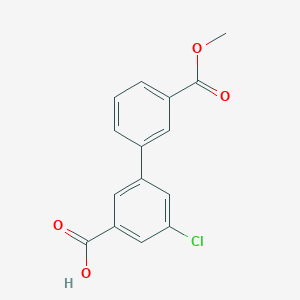
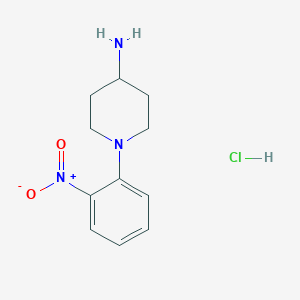
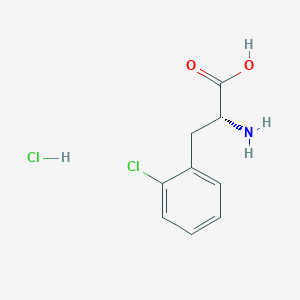
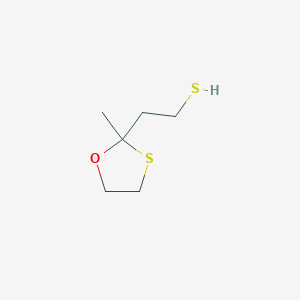
![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)
